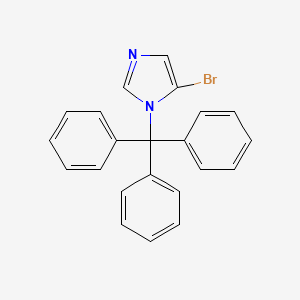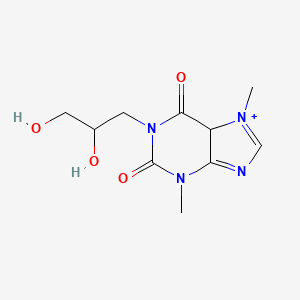
1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl is a synthetic compound that combines a fluorescein moiety with a thiourea group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl typically involves the following steps:
Preparation of Fluorescein Derivative: Fluorescein is first modified to introduce a reactive group, such as an isothiocyanate.
Reaction with 7-Aminoheptyl Amine: The modified fluorescein is then reacted with 7-aminoheptyl amine to form the thiourea linkage.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of automated reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiourea group can lead to the formation of amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting thiol groups in various chemical reactions.
Biology: Employed in fluorescence microscopy to label and visualize cellular components.
Medicine: Investigated for its potential use in diagnostic imaging and targeted drug delivery.
Industry: Utilized in the development of fluorescent dyes and sensors.
Wirkmechanismus
The mechanism of action of 1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl involves its ability to bind to specific molecular targets and emit fluorescence upon excitation. The fluorescein moiety absorbs light and re-emits it at a longer wavelength, allowing for visualization. The thiourea group may interact with thiol-containing proteins or other biomolecules, facilitating targeted binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein Isothiocyanate (FITC): A widely used fluorescent dye with similar applications in labeling and imaging.
Rhodamine B Isothiocyanate: Another fluorescent dye with different spectral properties.
Alexa Fluor Dyes: A series of fluorescent dyes with enhanced brightness and photostability.
Uniqueness
1-(7-Aminoheptyl)-3-(fluorescein-5-yl)thiourea HCl is unique due to its specific combination of a long-chain amine and a fluorescein moiety, which may provide distinct binding properties and fluorescence characteristics compared to other dyes.
Eigenschaften
Molekularformel |
C28H30ClN3O5S |
|---|---|
Molekulargewicht |
556.1 g/mol |
IUPAC-Name |
1-(7-aminoheptyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea;hydrochloride |
InChI |
InChI=1S/C28H29N3O5S.ClH/c29-12-4-2-1-3-5-13-30-27(37)31-17-6-9-21-20(14-17)26(34)36-28(21)22-10-7-18(32)15-24(22)35-25-16-19(33)8-11-23(25)28;/h6-11,14-16,32-33H,1-5,12-13,29H2,(H2,30,31,37);1H |
InChI-Schlüssel |
DTYQXPGGXCAXDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1NC(=S)NCCCCCCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12343677.png)


![7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro-3-methyl-](/img/structure/B12343703.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12343736.png)



![Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12343764.png)

